molecular formula C18H17NO5 B291723 Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate

Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate

Cat. No. B291723
M. Wt: 327.3 g/mol
InChI Key: GPVJJZFKZWMULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been shown to have high photostability and brightness, making it an ideal candidate for use in fluorescence microscopy. Additionally, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is not fully understood, but it is believed to function as a photoactivatable fluorophore. Upon excitation with light, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate undergoes a chemical transformation that results in the emission of fluorescence. This process is reversible, allowing for repeated imaging of biological systems over time.
Biochemical and Physiological Effects
Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate has low toxicity and is not known to have any significant physiological effects. However, it should be handled with care due to its potential to cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate in lab experiments is its high photostability and brightness, which allows for long-term imaging of biological systems. Additionally, Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is relatively easy to synthesize and can be modified to incorporate various functional groups for specific applications. However, one limitation of using Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate is its limited solubility in aqueous solutions, which can limit its use in certain biological applications.

Future Directions

There are numerous future directions for research involving Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate. One area of interest is the development of new synthetic methods for Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate that improve its solubility and allow for more efficient synthesis. Additionally, researchers are exploring the use of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate in new applications, such as drug delivery and sensing. Finally, there is potential for the development of new photoactivatable fluorophores based on the structure of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate, which could have even greater photostability and brightness than the current compound.

Synthesis Methods

Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate can be synthesized through a multi-step process, which involves the reaction of terephthalic acid with thionyl chloride to form terephthalic acid chloride. This intermediate is then reacted with N-methylanthranilic acid to form N-methylanthraniloyl chloride, which is further reacted with dimethylamine to produce Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate. The synthesis of Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate requires careful handling of hazardous chemicals and should only be performed by trained professionals in a laboratory setting.

properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

dimethyl 2-[(3-methylbenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO5/c1-11-5-4-6-12(9-11)16(20)19-15-10-13(17(21)23-2)7-8-14(15)18(22)24-3/h4-10H,1-3H3,(H,19,20)

InChI Key

GPVJJZFKZWMULI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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